3-(4-Benzyloxy-phenyl)-1-methyl-propylamine hydrochloride
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Overview
Description
3-(4-Benzyloxy-phenyl)-1-methyl-propylamine hydrochloride is an organic compound that features a benzyloxy group attached to a phenyl ring, which is further connected to a propylamine chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Benzyloxy-phenyl)-1-methyl-propylamine hydrochloride typically involves the following steps:
Formation of the Benzyloxy Group: The initial step involves the formation of the benzyloxy group by reacting benzyl alcohol with a suitable phenol derivative under basic conditions.
Attachment to the Phenyl Ring: The benzyloxy group is then attached to the phenyl ring through an electrophilic aromatic substitution reaction.
Formation of the Propylamine Chain: The propylamine chain is introduced via a nucleophilic substitution reaction, where a suitable alkyl halide reacts with an amine.
Hydrochloride Formation: Finally, the hydrochloride salt is formed by treating the amine with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(4-Benzyloxy-phenyl)-1-methyl-propylamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding benzoic acid derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylic position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride or sodium methoxide.
Major Products
The major products formed from these reactions include benzoic acid derivatives, amines, and substituted benzyl compounds.
Scientific Research Applications
3-(4-Benzyloxy-phenyl)-1-methyl-propylamine hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It is used in the production of various chemical products, including pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-(4-Benzyloxy-phenyl)-1-methyl-propylamine hydrochloride involves its interaction with specific molecular targets. The benzyloxy group may facilitate binding to certain receptors or enzymes, influencing their activity. The propylamine chain can interact with neurotransmitter systems, potentially modulating their function.
Comparison with Similar Compounds
Similar Compounds
- 4-(Benzyloxy)phenylacetic acid
- N-[4-(Benzyloxy)phenyl]glycinamide
- 4-(Benzyloxy)phenylpyrimidine
Uniqueness
3-(4-Benzyloxy-phenyl)-1-methyl-propylamine hydrochloride is unique due to its specific structural features, such as the combination of a benzyloxy group with a propylamine chain. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C17H22ClNO |
---|---|
Molecular Weight |
291.8 g/mol |
IUPAC Name |
4-(4-phenylmethoxyphenyl)butan-2-amine;hydrochloride |
InChI |
InChI=1S/C17H21NO.ClH/c1-14(18)7-8-15-9-11-17(12-10-15)19-13-16-5-3-2-4-6-16;/h2-6,9-12,14H,7-8,13,18H2,1H3;1H |
InChI Key |
LZZQHMQTQFOLKD-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC1=CC=C(C=C1)OCC2=CC=CC=C2)N.Cl |
Origin of Product |
United States |
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